molecular formula C10H8BrN3O2 B1430324 Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate CAS No. 1227954-81-5

Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate

Cat. No.: B1430324
CAS No.: 1227954-81-5
M. Wt: 282.09 g/mol
InChI Key: IFFKSKMDPHWZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a useful research compound. Its molecular formula is C10H8BrN3O2 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pharmacokinetics

, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate has the following pharmacokinetic properties:

Biological Activity

Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies.

  • Chemical Formula : C11_{11}H10_{10}BrN3_{3}O2_2
  • Molecular Weight : 284.12 g/mol
  • CAS Number : 1072944-71-8

The compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway. This inhibition can lead to reduced proliferation of certain cancer cells and viruses .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They have been tested against various inflammatory markers, showing significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against a range of microbial pathogens, including bacteria and fungi. Its structure allows it to interact with bacterial cell walls or inhibit critical metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Tested Against Effectiveness Reference
Enzyme InhibitionDHODHHigh potency (subnanomolar MIC)
Anti-inflammatoryTNF-α, IL-6Up to 85% inhibition
AntimicrobialE. coli, S. aureusSignificant activity at low µg/mL
AntiviralMeasles virusEffective in viral replication assays

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound in vitro. The compound was tested on various cancer cell lines, demonstrating significant cytotoxicity through the inhibition of DHODH, leading to apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, compounds structurally similar to this compound exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug. The results indicated a dose-dependent reduction in inflammation markers .

Case Study 3: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Properties

IUPAC Name

methyl 2-(4-bromopyrazol-1-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-16-10(15)7-2-3-12-9(4-7)14-6-8(11)5-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFKSKMDPHWZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.